2-メトキシ-3-ニトロ安息香酸メチル

概要

説明

Methyl 2-methoxy-3-nitrobenzoate is an important organic synthetic material and pharmaceutical intermediate compound . It is used for the preparation of various organic compounds .

Synthesis Analysis

The synthesis of Methyl 2-methoxy-3-nitrobenzoate involves several steps. A common method involves a Friedel Crafts acylation followed by a Clemmensen Reduction . The nitration of methyl 3-methylbenzoate is a key process in this strategy .Molecular Structure Analysis

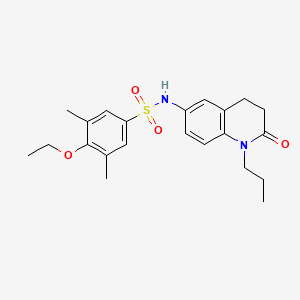

The molecular formula of Methyl 2-methoxy-3-nitrobenzoate is C9H9NO5 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of methyl indole-4-carboxylate, 5-aminoisoquinolin-1 (2H)-one, 5-nitroisocoumarin, and substituted nitrostyrene benzoic acids .Physical and Chemical Properties Analysis

Methyl 2-methoxy-3-nitrobenzoate is a solid at 20 degrees Celsius . It has a melting point of 141.0 to 144.0 degrees Celsius . It is insoluble in water but soluble in hot ethanol .科学的研究の応用

医薬品中間体

“2-メトキシ-3-ニトロ安息香酸メチル”は医薬品中間体として使用されます . 医薬品中間体は、医薬品原薬の製造に使用される構成要素となる化学化合物です。これらは、さまざまな医薬品の合成にしばしば使用されます。

インドール-4-カルボン酸メチルの合成

この化合物は、インドール-4-カルボン酸メチルの合成に使用できます . インドール誘導体は医薬品化学において重要であり、多くの天然物に見られます。

5-アミノイソキノリン-1 (2H)-オンの合成

“2-メトキシ-3-ニトロ安息香酸メチル”は、5-アミノイソキノリン-1 (2H)-オンの合成にも使用できます . イソキノリン誘導体は、抗腫瘍、抗菌、抗炎症効果など、潜在的な生物活性について研究されています。

5-ニトロイソクマリンの合成

別の用途は、5-ニトロイソクマリンの合成です . ニトロイソクマリンは、医薬品化学など、さまざまな分野での潜在的な用途について研究されてきた有機化合物の一種です。

[2- (4-フルオロフェニル)-1H-インドール-4-イル]-1-ピロリジニルメタノンの合成

この化合物は、[2- (4-フルオロフェニル)-1H-インドール-4-イル]-1-ピロリジニルメタノンの調製に使用できます . この化合物は、新しい医薬品の開発に使用できる可能性があります。

置換ニトロスチレン安息香酸の調製

“2-メトキシ-3-ニトロ安息香酸メチル”は、置換ニトロスチレン安息香酸の調製にも使用できます . これらの化合物は、新しい材料または医薬品の開発において潜在的な用途を持つ可能性があります。

作用機序

Mode of Action

. Nitration is a chemical process where a nitro group is added to a molecule, which can significantly alter the molecule’s properties and interactions with other molecules. This process can lead to various changes in the biochemical pathways within a cell or organism.

Biochemical Pathways

. The addition of a nitro group to a molecule can affect its interactions with other molecules, potentially disrupting or altering biochemical pathways. The exact effects would depend on the specific pathways present in the cells or organisms the compound is applied to.

Result of Action

. This can lead to various changes within a cell or organism, potentially affecting cell function, gene expression, or other cellular processes.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQVHYWBXXTBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90564-26-4 | |

| Record name | Methyl 2-methoxy-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2395902.png)

![Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2395903.png)

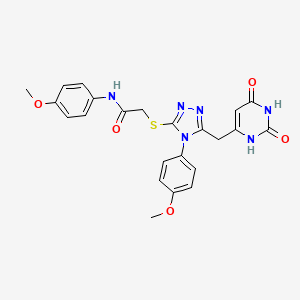

![(2,6-dimethoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395907.png)

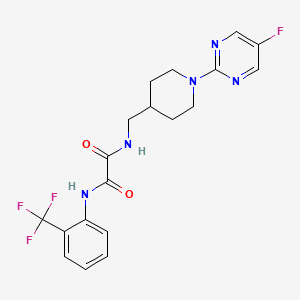

![3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2395908.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid](/img/structure/B2395909.png)

![N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2395911.png)

![N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2395914.png)

![1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one)](/img/structure/B2395917.png)

![N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide](/img/structure/B2395919.png)